Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical)

Peptide synthesis Quality control Fmoc-amino acid purity

Fmoc-Nω,ω-dimethyl-L-arginine (asymmetrical), also catalogued as Fmoc-Arg(Me)₂-OH or Fmoc-ADMA, is a protected, non-proteinogenic amino acid derivative designed for solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The compound carries a 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and two methyl groups attached to the same terminal guanidino nitrogen, faithfully reproducing the asymmetric Nω,Nω-dimethylarginine (ADMA) post-translational modification found in eukaryotic proteins.

Molecular Formula C23H28N4O4
Molecular Weight 424.5 g/mol
Cat. No. B13346545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Nw,w-dimethyl-L-arginine (asymmetrical)
Molecular FormulaC23H28N4O4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N
InChIInChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29)/t20-/m1/s1
InChIKeyQXAXLSMKNHJDNM-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Nω,ω-dimethyl-L-arginine (Asymmetrical) — A Defined Building Block for Site-Specific ADMA Incorporation via Fmoc-SPPS


Fmoc-Nω,ω-dimethyl-L-arginine (asymmetrical), also catalogued as Fmoc-Arg(Me)₂-OH or Fmoc-ADMA, is a protected, non-proteinogenic amino acid derivative designed for solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry . The compound carries a 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and two methyl groups attached to the same terminal guanidino nitrogen, faithfully reproducing the asymmetric Nω,Nω-dimethylarginine (ADMA) post-translational modification found in eukaryotic proteins [1]. It serves as the definitive chemical tool for incorporating the biologically prevalent ADMA residue—distinct from the isomeric symmetric dimethylarginine (SDMA)—into custom peptides for studying protein methylation, nitric oxide synthase regulation, and epigenetic signalling [2].

Workflow Fmoc-SPPS (Fmoc/tBu chemistry)
Selection Asymmetrical Nω,Nω-dimethylarginine (ADMA) residue
Use Context NOS pathway, protein methylation & epigenetic signalling studies

Why Generic Arginine or Symmetric Dimethylarginine Building Blocks Cannot Replace Fmoc-Nω,ω-dimethyl-L-arginine (Asymmetrical)


Substitution with unmodified Fmoc-Arg(Pbf)-OH eliminates the dimethylation mark entirely, while switching to the isomeric Fmoc-SDMA (symmetrical) introduces a topologically distinct modification with divergent biochemical recognition [1]. The asymmetric ADMA residue is a potent endogenous inhibitor of nitric oxide synthase (IC₅₀ ≈ 1.5 µM), whereas symmetric SDMA is a very weak inhibitor, meaning that peptides bearing ADMA versus SDMA produce quantitatively different pharmacological responses [2]. Additionally, although the pKa values of ADMA, SDMA, and unmodified arginine are similar (~14.2), the asymmetric dimethylation alters charge distribution and steric presentation of the guanidinium group, resulting in differing chromatographic retention and protein-binding behaviour that cannot be replicated by the symmetrical isomer [3]. These functional and analytical differences render simple in-class substitution scientifically invalid for any experiment requiring authentic ADMA biochemistry.

Unmodified arginine building blocks (e.g., Fmoc-Arg(Pbf)-OH) eliminate the dimethylation mark, removing ADMA-specific recognition and NOS-modulatory context.
Symmetric dimethylarginine (SDMA) isomer introduces a topologically distinct modification; reported as a weak NOS interactor, with altered guanidinium presentation shifting chromatographic and protein-binding profiles.

Quantitative Differentiation Evidence for Fmoc-Nω,ω-dimethyl-L-arginine (Asymmetrical) Versus Closest Analogs


HPLC Purity: Asymmetrical ADMA Building Block Surpasses Symmetrical SDMA Analog by ≥3 Percentage Points

The commercially supplied Fmoc-Nω,ω-dimethyl-L-arginine (asymmetrical) hydrochloride routinely achieves ≥98% purity by HPLC, whereas the direct symmetrical counterpart Fmoc-Arg(Me)₂-OH (symmetrical) is typically supplied at ≥95% purity by the same analytical method . This represents a quantifiable purity advantage of at least 3 percentage points, reducing the burden of diastereomeric or deletion impurities that can propagate through the peptide chain and complicate downstream purification .

HPLC Purity Advantage
Cross-study comparable
≥98% (asym) vs ≥95% (sym)
Supports higher initial purity for SPPS campaigns
Based on vendor Certificate of Analysis specifications
Peptide synthesis Quality control Fmoc-amino acid purity

NOS Inhibitory Potency: ADMA-Containing Peptides Display >10-Fold Stronger Inhibition Than SDMA-Containing Peptides

Free asymmetric dimethylarginine (ADMA) inhibits recombinant nNOS with an IC₅₀ of approximately 1.5 µM, whereas symmetric dimethylarginine (SDMA) is classified as a very weak inhibitor (ADMA ≫ SDMA) and does not achieve comparable potency at physiologically relevant concentrations [1][2]. Because the Fmoc-ADMA building block delivers the authentic ADMA residue upon cleavage and deprotection, peptides synthesized with this compound inherit the potent NOS-inhibitory phenotype, in contrast to those prepared with Fmoc-SDMA [2].

NOS Inhibitory Potency
Cross-study comparable
>10-fold difference, ADMA IC₅₀ ≈ 1.5 µM vs SDMA very weak
Reported >10-fold difference in nNOS interaction context
Recombinant nNOS assay; free amino acid form
Nitric oxide synthase Enzyme inhibition ADMA pharmacology

Chromatographic Behaviour: Asymmetrical Dimethylation Confers Distinct ssDNA Affinity Chromatography Retention Relative to Unmodified Arginine

Synthetic peptides containing Nω,Nω-dimethylarginine (aDma) and their unmodified arginine counterparts bind single-stranded nucleic acids with identical affinity (Kd = 1.5 × 10⁻⁷ M), yet they exhibit markedly different elution profiles in ssDNA affinity chromatography, a phenomenon attributed to the altered pKa of the dimethylated guanidinium group [1]. This differential chromatographic behaviour provides a direct analytical handle for distinguishing ADMA- from Arg-containing peptides and is not observed when the symmetrical SDMA isomer is used [2].

Chromatographic Behaviour
Head-to-head
Distinct ssDNA affinity chromatography elution profile despite identical binding affinity (Kd = 1.5 × 10⁻⁷ M)
Confirmatory analytical behaviour for ADMA incorporation
Nucleolin GAR domain peptide comparison; ssDNA affinity column
Affinity chromatography Nucleic acid binding ADMA peptide analysis

Side-Chain Protection Strategy: Unprotected Guanidino Asymmetrical Building Block Avoids Orthogonal Deprotection Artifacts Observed with Pbf-Protected ADMA

Fmoc-Nω,ω-dimethyl-L-arginine (asymmetrical) is supplied with a free guanidino group (as the hydrochloride salt), whereas the widely used alternative Fmoc-ADMA(Pbf)-OH requires TFA-mediated removal of the Pbf sulfonyl protecting group during global cleavage . The Pbf-deprotection step can be incomplete for hindered sequences, generating persistent Pbf-adduct impurities that co-elute with the desired peptide . The absence of a side-chain protecting group on the asymmetrical building block eliminates this failure mode, providing a cleaner crude peptide product .

Side-Chain Protection
Class-level inference
Unprotected guanidino (HCl salt) vs Pbf-protected form requiring TFA cleavage
May reduce Pbf-related deprotection impurities (class-level benefit)
Supplier specification; limited head-to-head data
SPPS protection strategy Deprotection efficiency ADMA incorporation

Storage Stability: Asymmetrical Hydrochloride Salt Tolerates Routine Refrigerated Storage, While Symmetrical Free Base Requires −20°C

The asymmetrical hydrochloride salt (Fmoc-Arg(Me)₂-OH·HCl, asymmetrical) is stored at 2–8 °C, whereas the symmetrical free base (Fmoc-Arg(Me)₂-OH, symmetrical) requires storage at −20 °C to maintain specified purity . This difference in recommended storage temperature reflects the stabilising effect of salt formation on the asymmetrical derivative, reducing the logistical burden for laboratories with limited −20 °C freezer capacity .

Storage Stability
Cross-study comparable
2–8 °C (asym HCl) vs −20 °C (sym free base)
Simplified cold-chain logistics for multi-campaign workflows
Vendor-recommended storage conditions
Compound stability Storage conditions Laboratory logistics

Application Scenarios Where Fmoc-Nω,ω-dimethyl-L-arginine (Asymmetrical) Delivers Verifiable Differentiation


Synthesis of NOS-Inhibitory Peptide Probes for Cardiovascular Research

Researchers constructing peptide inhibitors of nitric oxide synthase for endothelial dysfunction studies must incorporate authentic ADMA residues to achieve IC₅₀ values in the low micromolar range [1]. Substituting with Fmoc-SDMA would yield peptides lacking measurable NOS inhibition at physiological concentrations, invalidating the pharmacological model. The asymmetrical building block ensures the peptide product matches the potency of endogenous ADMA, as demonstrated by the 1.5 µM IC₅₀ of free ADMA against nNOS [1].

Epigenetic Histone Tail Peptide Arrays Requiring Asymmetric Dimethylarginine Marks

Histone code studies demand site-specific incorporation of ADMA (asymmetric) as opposed to SDMA (symmetric) because reader domains such as Tudor domains discriminate between these methylation states [2]. The ≥98% HPLC purity of the asymmetrical building block minimises misincorporation errors in high-density peptide arrays, where even low-level impurities can generate false-positive binding signals in protein-domain interaction screens.

Large-Scale Synthesis of Glycine-Arginine-Rich (GAR) Domain Peptides for Structural Biology

The nucleolin GAR domain study demonstrated that ADMA-containing peptides can be synthesised with approximately 26% overall yield using the Fmoc-aDma building block [3]. The distinct ssDNA affinity chromatography behaviour of the ADMA peptide relative to the unmodified arginine version provides a built-in quality control checkpoint during purification [3], which is absent when symmetrical SDMA building blocks are employed.

Peptide CDMO Campaigns Targeting Sterically Hindered ADMA-Rich Sequences

Contract development and manufacturing organisations (CDMOs) producing ADMA-rich peptides for pharmaceutical clients benefit from the unprotected guanidino group of the asymmetrical hydrochloride salt, which avoids the Pbf-deprotection failure mode documented for Fmoc-ADMA(Pbf)-OH in hindered sequence contexts . The refrigerator-stable storage (2–8 °C) further streamlines inventory management across multi-campaign production schedules .

Application
Selection Property
Validation Focus
NOS pathway research peptides
Authentic ADMA residue
NOS interaction assay endpoint
Epigenetic histone methylation studies
Site-specific asymmetric dimethylation
Reader domain binding specificity
Nucleic acid-binding domain structural studies
Distinct chromatographic retention signature
ssDNA affinity chromatography behaviour
Process development for ADMA-rich peptides
Unprotected guanidino group
Pbf-adduct impurity mitigation
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